molecular formula C15H10BrClN2O3 B2432474 (2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide CAS No. 431070-55-2

(2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No. B2432474
CAS RN: 431070-55-2
M. Wt: 381.61
InChI Key: ZNDURDFWQHRJKR-VMPITWQZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It could involve studying the compound as a reactant, product, or catalyst .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc. Computational chemistry might be used to predict some of these properties .

Scientific Research Applications

Chemical Synthesis and Intermediates

The compound is utilized in the field of organic synthesis and as a key intermediate in the production of various compounds. For example, its structural analogs, such as 2-fluoro-4-bromobiphenyl, are significant in manufacturing anti-inflammatory and analgesic materials like flurbiprofen. The synthesis of these intermediates often involves cross-coupling reactions and diazotization methods, highlighting the compound's importance in synthesizing complex molecules (Qiu et al., 2009).

Impact on the Environment

The compound's nitrophenol group is closely related to environmental pollutants. For instance, nitrophenols, such as 2-nitrophenol and 4-nitrophenol, are formed through atmospheric reactions and have been identified in various environmental samples. These compounds originate from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere. Understanding their occurrence, formation, and environmental impact is crucial for environmental monitoring and pollution control (Harrison et al., 2005).

Biological Studies and Toxicity Assessment

Compounds structurally related to (2E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide have been studied for their biological activity and potential toxicological effects. For example, studies on acrylamide, which shares a similar functional group, have provided insights into its toxic properties, including neurotoxicity, genotoxicity, and carcinogenicity. These studies are pivotal in understanding the safety and environmental impact of related compounds (Keramat et al., 2011).

Coordination Chemistry

In coordination chemistry, acrylamide and its analogs have been extensively studied for their ability to bind with transition metals. This research is significant for understanding the role of such ligands in biological systems and their potential applications in various fields, including catalysis and material science (Girma et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

Future directions could involve potential applications of the compound, unresolved questions about its properties or behavior, or new methods to synthesize or analyze the compound .

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3/c16-12-9-11(19(21)22)6-7-14(12)18-15(20)8-5-10-3-1-2-4-13(10)17/h1-9H,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDURDFWQHRJKR-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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